(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside
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Overview
Description
The compound (4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate is a complex organic molecule with multiple hydroxyl groups and an acetate ester. This compound is notable for its intricate structure, which includes a cyclopenta[c]pyran ring system and a sugar moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[c]pyran ring: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of hydroxyl groups: Hydroxylation reactions, such as epoxidation followed by hydrolysis, are commonly used to introduce hydroxyl groups at specific positions on the ring.
Attachment of the sugar moiety: Glycosylation reactions are employed to attach the sugar moiety to the cyclopenta[c]pyran ring. This step often requires the use of glycosyl donors and acceptors under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Enzyme studies: The compound can be used to study the activity of enzymes that catalyze glycosylation or acetylation reactions.
Metabolic pathways: It can be used to investigate metabolic pathways involving sugar derivatives.
Medicine
Drug development: Its potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Biomaterials: The compound’s unique structure makes it a potential candidate for the development of new biomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sugar moiety can interact with carbohydrate-binding proteins, influencing cellular processes. The acetate group can be hydrolyzed to release acetic acid, which can act as a signaling molecule in various pathways.
Comparison with Similar Compounds
Similar Compounds
(4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate: is similar to other glycosylated cyclopenta[c]pyran derivatives.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with multiple hydroxyl groups and potential biological activities.
Uniqueness
- The presence of both a cyclopenta[c]pyran ring and a sugar moiety in the same molecule is relatively unique, providing a combination of structural features that can interact with a wide range of biological targets.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H26O11 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8?,9?,10?,11?,12?,13?,14?,15?,16-,17+/m0/s1 |
InChI Key |
CAFTUQNGDROXEZ-ATWRWWNYSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC([C@]2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Origin of Product |
United States |
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